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Compound Name: S23757

Cat. No.: B15553826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of

specific nucleic acid sequences within the context of morphologically preserved tissue sections

or cells.[1][2] This method is invaluable for understanding gene expression patterns, identifying

the cellular location of viral infections, and analyzing chromosomal abnormalities.[1][3] The

S23757 probe is a high-fidelity, fluorescently labeled oligonucleotide designed for the sensitive

and specific detection of its target sequence in fluorescence in situ hybridization (FISH)

applications.

These application notes provide a detailed protocol for the use of the S23757 probe in formalin-

fixed, paraffin-embedded (FFPE) tissue sections. The protocol is intended to serve as a

guideline and may require optimization for specific tissues and experimental conditions.

Product Information
Product Name: S23757 FISH Probe

Target: Gene-X mRNA

Label: Fluorescein (FITC)

Excitation/Emission: 495/525 nm
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Storage: -20°C in the dark. Avoid repeated freeze-thaw cycles.

Data Presentation
The performance of the S23757 probe was evaluated in FFPE human cell lines with known

high and low expression of Gene-X. The following tables summarize the quantitative data

obtained.

Table 1: Signal-to-Noise Ratio

Cell Line
Gene-X
Expression

Average Signal
Intensity (a.u.)

Average
Background
Intensity (a.u.)

Signal-to-
Noise Ratio

Cell Line A High 8500 350 24.3

Cell Line B Low 1200 320 3.75

Table 2: Probe Specificity

Probe Target
Off-Target Hybridization
(Percentage of cells with
non-specific signal)

S23757 Gene-X < 2%

Scrambled Control N/A < 1%

Experimental Protocols
I. Sample Preparation: Formalin-Fixed, Paraffin-
Embedded (FFPE) Tissue Sections

Tissue Fixation: Immediately following excision, fix fresh tissue in 10% neutral buffered

formalin for 18-24 hours at room temperature.[3]

Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol

washes (e.g., 70%, 80%, 95%, 100% ethanol), clear with xylene, and embed in paraffin wax.
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[3]

Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively

charged slides.[3]

Baking: Bake the slides overnight at 60°C to ensure tissue adherence.

II. Deparaffinization and Rehydration
Immerse slides in two changes of xylene for 10 minutes each.[3]

Rehydrate the sections by immersing them in two changes of 100% ethanol for 5 minutes

each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.[3]

Rinse slides in deionized water for 5 minutes.

III. Pretreatment and Permeabilization
Target Retrieval: Immerse slides in a pre-warmed target retrieval solution (e.g., 10 mM

Sodium Citrate, pH 6.0) and incubate at 95-100°C for 15-20 minutes. Allow slides to cool to

room temperature.

Washing: Wash slides twice in 2x SSC buffer for 5 minutes each.

Permeabilization: Treat sections with a pepsin solution (e.g., 0.5 mg/ml in 0.01N HCl) for 10-

15 minutes at 37°C in a humidified chamber to permeabilize the cells.[3] The optimal

digestion time may vary depending on the tissue type and fixation time.

Washing: Wash slides in 2x SSC for 5 minutes.[3]

Dehydration: Dehydrate the sections again through a graded ethanol series (70%, 80%,

95%, 100%) for 2 minutes each and air dry.

IV. Hybridization
Probe Preparation: Dilute the S23757 probe in a suitable hybridization buffer to the desired

final concentration (e.g., 2.5 ng/µl).[4]
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Denaturation: Denature the probe solution by heating it at 75°C for 5-10 minutes, then

immediately place it on ice.[3]

Application: Apply 10-20 µl of the denatured probe solution to the tissue section.

Coverslipping: Cover the section with a coverslip, avoiding air bubbles. Seal the edges with

rubber cement.

Hybridization: Place the slides in a humidified chamber and incubate overnight at 37°C.

V. Post-Hybridization Washes
Coverslip Removal: Carefully remove the rubber cement and coverslips.

Stringency Washes:

Wash slides in 2x SSC at 40°C for 5 minutes.[3]

Wash slides in 0.1x SSC at 40°C for 5-10 minutes.[3]

Wash slides in 2x SSC at 40°C for 5 minutes.[3]

Allow the slides to cool to room temperature.

VI. Counterstaining and Mounting
Counterstaining: Apply a mounting medium containing a nuclear counterstain, such as DAPI,

to the sections.[3]

Mounting: Place a coverslip over the mounting medium, avoiding air bubbles.

Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.

VII. Visualization
Store the slides in the dark at 4°C until ready for imaging.

Visualize the fluorescent signal using a fluorescence microscope equipped with the

appropriate filter sets for FITC (for the S23757 probe) and DAPI (for the nuclear
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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